molecular formula C17H19NO5 B12622575 Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate CAS No. 917568-18-4

Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate

Cat. No.: B12622575
CAS No.: 917568-18-4
M. Wt: 317.34 g/mol
InChI Key: WRSURUUSVOSDSN-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl ester, a formyl group, and a methoxy-oxobutyl side chain.

Preparation Methods

The synthesis of Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the formyl group and the methoxy-oxobutyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield Ethyl 4-carboxy-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate, while reduction would yield Ethyl 4-hydroxymethyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate.

Scientific Research Applications

Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound’s effects are mediated through specific pathways, which can include modulation of gene expression, inhibition of enzyme activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables, it has potential anticancer properties.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker for certain medical conditions.

The uniqueness of this compound lies in its specific functional groups and side chains, which confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

917568-18-4

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

ethyl 4-formyl-3-(4-methoxy-4-oxobutyl)-1H-indole-2-carboxylate

InChI

InChI=1S/C17H19NO5/c1-3-23-17(21)16-12(7-5-9-14(20)22-2)15-11(10-19)6-4-8-13(15)18-16/h4,6,8,10,18H,3,5,7,9H2,1-2H3

InChI Key

WRSURUUSVOSDSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2N1)C=O)CCCC(=O)OC

Origin of Product

United States

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